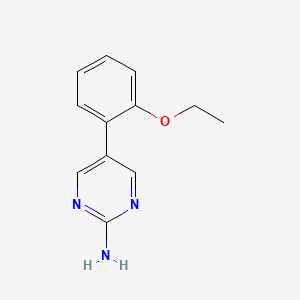

5-(2-ethoxyphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

5-(2-ethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-16-11-6-4-3-5-10(11)9-7-14-12(13)15-8-9/h3-8H,2H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLMRGZAFTUFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CN=C(N=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)pyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.

Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.

S-Methylation: The compound is then subjected to S-methylation to introduce the methyl group.

Oxidation: The methylated compound is oxidized to form methylsulfonyl derivatives.

Formation of Guanidines: Finally, the guanidine group is introduced using suitable amines.

Industrial Production Methods

Industrial production methods for 5-(2-ethoxyphenyl)pyrimidin-2-amine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethoxyphenyl group can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, reduced amines, and substituted pyrimidines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: It has potential therapeutic applications in treating diseases such as sleeping sickness and malaria.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in the biological processes of pathogens.

Pathways Involved: It inhibits the activity of key enzymes, leading to the disruption of metabolic pathways essential for the survival of pathogens.

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-2-amine Derivatives

Structural Modifications and Substituent Effects

The biological and chemical properties of pyrimidin-2-amine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Metabolic Stability : Methyl and trifluoromethyl groups (e.g., in 4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine ) slow oxidative metabolism by cytochrome P450 enzymes, whereas ethoxy groups may undergo faster O-dealkylation .

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | ZnCl₂ or Pd(PPh₃)₄ | Increases coupling efficiency | |

| Temperature | 60–80°C | Reduces decomposition | |

| Reaction Time | 12–24 hours | Ensures completion |

Basic: How should researchers characterize the purity and structural integrity of 5-(2-ethoxyphenyl)pyrimidin-2-amine?

Methodological Answer:

Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the ethoxyphenyl group (δ 1.3–1.5 ppm for -OCH₂CH₃) and pyrimidine ring protons (δ 8.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₂H₁₃N₃O: 215.1059) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents .

Basic: What preliminary biological assays are suitable for evaluating the compound's activity?

Methodological Answer:

Initial screening should focus on:

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cell viability tests : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the ethoxy group?

Methodological Answer:

SAR strategies include:

- Synthesizing analogues : Replace the ethoxy group with methoxy, hydroxyl, or halogens to assess electronic effects .

- Bioisosteric replacement : Substitute the phenyl ring with heterocycles (e.g., pyridine) to modulate lipophilicity .

- Pharmacophore mapping : Use computational tools (e.g., MOE) to identify critical hydrogen-bonding interactions .

Q. Table 2: Substituent Effects on Biological Activity

| Substituent | Position | Activity Trend (vs. Ethoxy) | Reference |

|---|---|---|---|

| Methoxy | 4- | Reduced kinase inhibition | |

| Fluoro | 2- | Enhanced enzyme affinity | |

| Chloro | 5- | Increased cytotoxicity |

Advanced: What computational methods assist in predicting the compound's interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses in kinase active sites (e.g., EGFR or CDK2) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic effects of the ethoxy group on binding energy .

- QSAR Models : Leverage descriptors like LogP and polar surface area to predict permeability .

Advanced: How can researchers resolve contradictory data in biological activity across studies?

Methodological Answer:

- Purity validation : Re-characterize batches using HPLC (>95% purity) to exclude impurities .

- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and positive controls (e.g., staurosporine for kinase assays) .

- Orthogonal assays : Confirm enzyme inhibition with both fluorescence and radiometric methods .

Advanced: What strategies optimize synthesis scale-up while maintaining yield and purity?

Methodological Answer:

- Continuous flow reactors : Enhance heat/mass transfer for exothermic reactions (e.g., ethoxyphenyl coupling) .

- Automated purification : Flash chromatography systems with gradient elution to isolate high-purity product .

- DoE (Design of Experiments) : Statistically optimize solvent ratio, catalyst loading, and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.